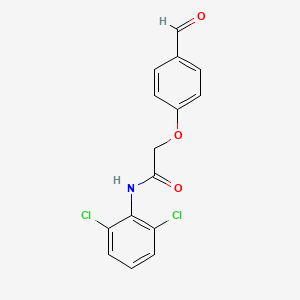![molecular formula C15H21ClN2O B4404844 4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404844.png)
4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride
説明
4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is commonly used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as anxiety, depression, and addiction.
作用機序
4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway. By blocking the activation of mGluR5, this compound inhibits these signaling pathways and modulates the release of various neurotransmitters, such as glutamate, dopamine, and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been found to reduce the release of glutamate in the prefrontal cortex and hippocampus, which are brain regions involved in learning and memory (4). This compound has also been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward processing (5). Furthermore, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity (6).
実験室実験の利点と制限
4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride has several advantages for lab experiments. For example, this compound is highly selective for mGluR5, which allows for specific investigation of the role of this receptor subtype. Additionally, this compound has good bioavailability and can be administered orally or intraperitoneally. However, this compound also has some limitations. For example, this compound has a relatively short half-life, which can limit the duration of its effects. Additionally, this compound can have off-target effects at high concentrations, which can complicate interpretation of results.
将来の方向性
There are several future directions for research involving 4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride. For example, this compound could be used to investigate the role of mGluR5 in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorders. Additionally, this compound could be used to investigate the effects of chronic mGluR5 blockade on neuronal function and plasticity. Furthermore, this compound could be used in combination with other compounds to investigate the interactions between mGluR5 and other neurotransmitter systems.
Conclusion:
In conclusion, this compound is a selective antagonist of mGluR5 that is widely used in scientific research to investigate the role of this receptor subtype in various neurological and psychiatric disorders. This compound has several advantages for lab experiments, including its selectivity and good bioavailability. However, this compound also has some limitations, including its short half-life and off-target effects at high concentrations. Future research involving this compound could help to further elucidate the role of mGluR5 in brain function and the pathophysiology of neurological and psychiatric disorders.
References:
1. Duvoisin RM, et al. (2000) Proc Natl Acad Sci USA 97: 5596-5601.
2. Li X, et al. (2009) Eur J Pharmacol 612: 47-52.
3. Kenny PJ, et al. (2005) Neuropsychopharmacology 30: 2058-2063.
4. Homayoun H, et al. (2005) J Neurosci 25: 3051-3059.
5. Chiamulera C, et al. (2001) J Neurosci 21: RC187.
6. Gass JT, et al. (2009) Neuropsychopharmacology 34: 2399-2409.
科学的研究の応用
4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride is a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. For example, this compound has been used to study the involvement of mGluR5 in anxiety-related behaviors in rodents. In one study, this compound was found to reduce anxiety-like behaviors in mice subjected to a maze test (1). Similarly, this compound has been used to investigate the role of mGluR5 in depression. In a study using a rat model of depression, this compound was found to decrease immobility time in a forced swim test, suggesting an antidepressant-like effect (2). Furthermore, this compound has been used to study the involvement of mGluR5 in addiction. In one study, this compound was found to reduce cocaine self-administration in rats (3).
特性
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-13-6-8-17(9-7-13)10-11-18-15-4-2-14(12-16)3-5-15;/h2-5,13H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRULTXVIGHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404766.png)
![1-[4-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4404770.png)
![2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4404772.png)
![1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404780.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4404789.png)

![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)


![2-chloro-N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4404827.png)

![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4404831.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B4404843.png)